molecular formula C13H17ClN2O5S B5727406 4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid

4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid

Cat. No. B5727406
M. Wt: 348.80 g/mol
InChI Key: GBGKMISELOQFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDMA or N-(4-chloro-2-methyl-5-sulfamoylphenyl)-4-(4-morpholinyl)benzamide. In

Mechanism of Action

The mechanism of action of CDMA is not fully understood, but it is believed to involve the inhibition of various cellular pathways. CDMA has been found to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. CDMA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
CDMA has been found to have various biochemical and physiological effects. CDMA has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. CDMA has also been found to inhibit the activity of various enzymes, including carbonic anhydrase IX and protein kinase CK2.

Advantages and Limitations for Lab Experiments

CDMA has several advantages for lab experiments, including its high purity and stability. CDMA is also relatively easy to synthesize and can be obtained in large quantities. However, CDMA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of CDMA. One potential direction is the development of CDMA derivatives with improved solubility and toxicity profiles. Another direction is the investigation of the mechanism of action of CDMA and its potential targets in cancer cells and other diseases. Furthermore, the potential use of CDMA in combination with other drugs for cancer treatment and other diseases should be explored. Finally, the development of CDMA-based diagnostic tools for cancer and other diseases is another potential future direction.

Synthesis Methods

The synthesis of CDMA involves the reaction of 4-chloro-2-methyl-5-nitrobenzenesulfonamide with 4-morpholinylbenzoyl chloride in the presence of a base. The resulting compound is then reduced to CDMA using a reducing agent. The yield of this synthesis method is around 60%, and the purity of the final product is over 95%.

Scientific Research Applications

CDMA has been widely studied for its potential applications in various fields such as cancer treatment, inflammation, and neuroprotection. CDMA has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. CDMA has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, CDMA has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

4-chloro-5-(dimethylsulfamoyl)-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-15(2)22(19,20)12-7-9(13(17)18)11(8-10(12)14)16-3-5-21-6-4-16/h7-8H,3-6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGKMISELOQFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.